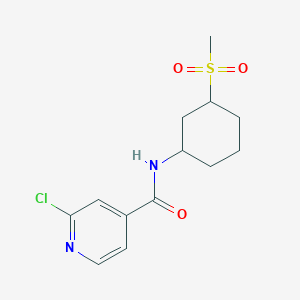

2-Chloro-N-(3-methylsulfonylcyclohexyl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-chloro-N-(3-methylsulfonylcyclohexyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3S/c1-20(18,19)11-4-2-3-10(8-11)16-13(17)9-5-6-15-12(14)7-9/h5-7,10-11H,2-4,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDACVLWRPMFSRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCC(C1)NC(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-methylsulfonylcyclohexyl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable starting materials such as 2-chloropyridine and a carboxylic acid derivative.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using reagents like methanesulfonyl chloride.

Cyclohexyl Ring Formation: The cyclohexyl ring can be formed through a cyclization reaction involving appropriate cyclohexane derivatives.

Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-methylsulfonylcyclohexyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-N-(3-methylsulfonylcyclohexyl)pyridine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-methylsulfonylcyclohexyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Key Structural Variations and Implications

Substituent Effects: Target Compound: The 3-methylsulfonylcyclohexyl group provides a sterically bulky, electron-withdrawing environment. Sulfonyl groups are known to improve solubility in polar solvents and may enhance interactions with charged residues in biological targets . Halogenated Analogs: Compounds with chloro- or iodophenyl groups (e.g., ) exhibit higher halogen-driven lipophilicity (LogP: 3.37–4.28), which may improve membrane permeability but reduce aqueous solubility .

Positional Isomerism: The target compound’s chlorine is at the pyridine-2 position, whereas ’s analog places chlorine at pyridine-3.

Synthetic Accessibility :

- The synthesis of chloroacetamide derivatives (e.g., ) often involves refluxing with chloroacetyl chloride and triethylamine. The target compound’s sulfonyl group may require additional oxidation steps, increasing synthetic complexity .

Biological Activity

2-Chloro-N-(3-methylsulfonylcyclohexyl)pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

The compound's chemical structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H16ClN2O3S

- Molecular Weight : 303.79 g/mol

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The compound is believed to act as an inhibitor or modulator in various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic processes, potentially affecting pathways such as:

- Nitric Oxide Synthase (NOS) : It has been shown to modulate the activity of nitric oxide synthase, which plays a crucial role in cardiovascular function and neurotransmission.

- Cyclooxygenase (COX) : There are indications that it may exhibit anti-inflammatory properties by inhibiting COX enzymes, which are involved in the inflammatory response.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Properties

The compound's ability to inhibit COX enzymes suggests potential use in treating inflammatory conditions. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells are treated with this compound.

Case Studies and Research Findings

-

Study on Cardiovascular Effects :

- A study investigated the effects of this compound on cardiovascular health by assessing its impact on endothelial function. Results indicated that the compound improved endothelial nitric oxide production, suggesting a protective effect against vascular diseases.

-

Neuroprotective Effects :

- Another study explored its neuroprotective properties in models of neurodegeneration. The findings suggested that the compound could reduce oxidative stress markers and promote neuronal survival.

-

Cancer Research :

- Preliminary research has indicated that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Q & A

Q. What are the key challenges in synthesizing 2-Chloro-N-(3-methylsulfonylcyclohexyl)pyridine-4-carboxamide, and how can they be addressed methodologically?

The synthesis involves multi-step reactions requiring precise control of functional group compatibility, particularly the chloro, methylsulfonyl, and carboxamide moieties. Challenges include:

- Regioselectivity : Ensuring correct substitution on the pyridine ring during halogenation.

- Purification : Separation of intermediates using column chromatography or recrystallization to isolate the target compound .

- Stability : Managing reactive intermediates (e.g., sulfonyl groups) under varying pH and temperature conditions.

Methodology : Optimize reaction parameters (solvent, catalyst, temperature) via Design of Experiments (DoE) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- X-ray crystallography : Resolves 3D conformation, confirming cyclohexyl ring chair conformation and sulfonyl group orientation .

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methylsulfonyl integration at δ ~3.0 ppm for CHSO) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching CHClNOS) .

Q. How can researchers assess the compound’s potential biological activity in early-stage studies?

- In vitro enzyme assays : Screen against kinase or protease targets due to pyridine-carboxamide’s role in ATP-binding site inhibition .

- Molecular docking : Predict binding affinity to receptors (e.g., COX-2, EGFR) using software like AutoDock Vina .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- Quantum chemical calculations : Predict solubility (logP) and metabolic stability via DFT-based HOMO-LUMO gaps .

- ADMET prediction tools : Use SwissADME or pkCSM to optimize bioavailability and reduce hepatotoxicity risks .

- Molecular dynamics simulations : Analyze ligand-receptor binding stability over time (e.g., RMSD plots for target proteins) .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Meta-analysis : Compare IC values across cell lines, adjusting for assay conditions (e.g., serum concentration, incubation time) .

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., chloro to fluoro) to isolate activity contributors .

- Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity if ELISA data is inconsistent) .

Q. How can reaction engineering principles optimize the scalability of this compound’s synthesis?

- Flow chemistry : Improve yield and safety for exothermic steps (e.g., sulfonation) via continuous reactors .

- Process Analytical Technology (PAT) : Monitor reactions in real-time using FTIR or Raman spectroscopy to detect intermediates .

- Solvent selection : Replace hazardous solvents (DMF, THF) with greener alternatives (Cyrene, 2-MeTHF) to align with Green Chemistry principles .

Data Interpretation and Experimental Design

Q. What statistical approaches are recommended for optimizing reaction conditions in synthetic pathways?

- Response Surface Methodology (RSM) : Model interactions between variables (temperature, catalyst loading) to maximize yield .

- Factorial designs : Identify critical factors (e.g., pH, stoichiometry) with minimal experimental runs .

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets to pinpoint outliers in reaction outcomes .

Q. How should researchers handle discrepancies in crystallographic vs. spectroscopic data for structural validation?

- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries .

- Dynamic NMR experiments : Detect conformational flexibility (e.g., cyclohexyl ring flipping) that may explain spectral anomalies .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) to reconcile packing effects with solution-phase data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.